molecular formula C12H15N3O2S B7106775 N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide

Cat. No.: B7106775
M. Wt: 265.33 g/mol
InChI Key: CPVUZYPWSFBREP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of extensive research.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-6-17-8-11(16)13-7-9-4-3-5-10-12(9)15-18-14-10/h3-5H,2,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVUZYPWSFBREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NCC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide typically involves the reaction of 2,1,3-benzothiadiazole with propoxyacetamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzothiadiazole derivative is reacted with a suitable propoxyacetamide precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzothiadiazole derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylmethyl)-2-propoxyacetamide stands out due to its unique combination of a benzothiadiazole core with a propoxyacetamide moiety. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry. Compared to similar compounds, it may offer better solubility, stability, and bioavailability, enhancing its potential for various scientific and industrial uses.

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